molecular formula C11H7ClN2O B119317 (6-Chloropyridazin-3-YL)(phenyl)methanone CAS No. 146233-32-1

(6-Chloropyridazin-3-YL)(phenyl)methanone

Cat. No.: B119317
CAS No.: 146233-32-1
M. Wt: 218.64 g/mol
InChI Key: DFUHUTIFOIHZGM-UHFFFAOYSA-N
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Description

(6-Chloropyridazin-3-YL)(phenyl)methanone is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a chloropyridazinyl and a phenyl group in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridazin-3-YL)(phenyl)methanone typically involves the reaction of 6-chloropyridazine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: (6-Chloropyridazin-3-YL)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(6-Chloropyridazin-3-YL)(phenyl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloropyridazin-3-YL)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

    (6-Chloropyridazin-3-YL)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (6-Chloropyridazin-3-YL)(phenyl)amine: Similar structure but with an amine group instead of a ketone.

    (6-Chloropyridazin-3-YL)(phenyl)thiol: Similar structure but with a thiol group instead of a ketone.

Uniqueness: (6-Chloropyridazin-3-YL)(phenyl)methanone is unique due to its ketone functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and industrial products.

Properties

IUPAC Name

(6-chloropyridazin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-7-6-9(13-14-10)11(15)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUHUTIFOIHZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433784
Record name (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146233-32-1
Record name (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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